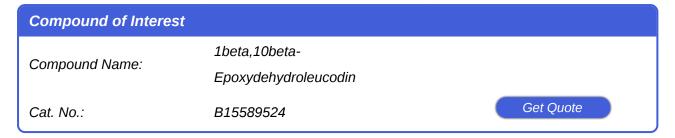


Unveiling the Spectroscopic Signature of 1β,10β-Epoxydehydroleucodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene lactone, 1β , 10β -Epoxydehydroleucodin. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development purposes.

Spectroscopic Data

The spectroscopic data for 1β , 10β -Epoxydehydroleucodin, a compound isolated from Artemisia argyi, is summarized below. These values are essential for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.15	d	9.5
5	2.89	ddd	9.5, 4.5, 2.0
6	4.25	t	9.5
7	2.68	m	
8	2.15	m	_
8'	1.85	m	_
9	2.20	m	_
9'	1.95	m	_
13a	6.20	d	3.5
13b	5.62	d	3.0
14	1.05	s	
15	1.80	S	_

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	65.8
2	198.5
3	135.5
4	145.2
5	50.1
6	82.5
7	52.3
8	24.1
9	37.5
10	60.2
11	139.8
12	170.1
13	121.5
14	18.2
15	19.5

Table 3: Mass Spectrometry and Infrared Spectroscopy

Data

Spectroscopic Technique	Observed Values
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 263.1283 [M+H]+ (Calculated for C ₁₅ H ₁₉ O ₄ , 263.1283)
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	3450, 1765, 1660, 1250, 1120, 890

Experimental Protocols

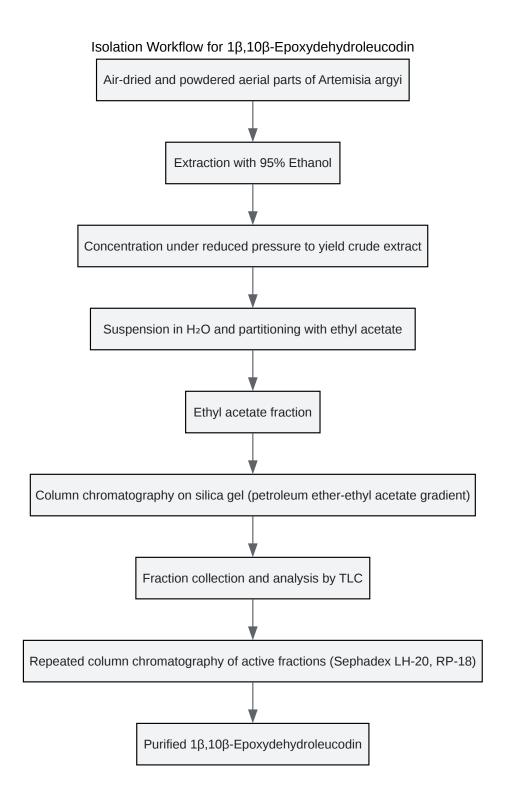


The isolation and spectroscopic analysis of 1β , 10β -Epoxydehydroleucodin were performed according to established phytochemical methods.

Isolation of 1β,10β-Epoxydehydroleucodin

A general workflow for the isolation of sesquiterpene lactones from Artemisia species is outlined below. This process typically involves extraction, fractionation, and chromatographic purification.





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Caption: General workflow for the isolation of 1β , 10β -Epoxydehydroleucodin.



Spectroscopic Analysis

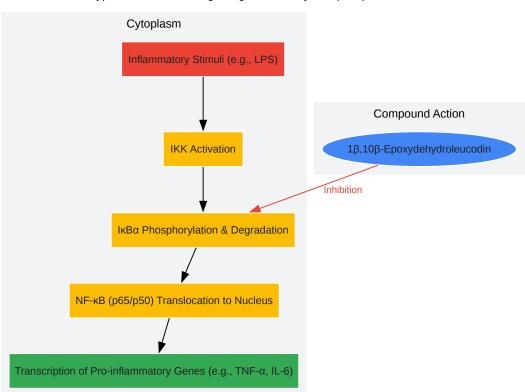
The structural elucidation of the isolated compound was achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher LTQ Orbitrap XL mass spectrometer to determine the exact mass and molecular formula.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Biological Activity and Signaling Pathways

While specific signaling pathways for 1β,10β-Epoxydehydroleucodin are still under investigation, sesquiterpene lactones isolated from Artemisia species are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. A common mechanism of action for this class of compounds involves the modulation of the NF-κB signaling pathway.





Hypothesized NF-кВ Signaling Inhibition by Sesquiterpene Lactones

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Caption: Hypothesized inhibition of the NF-kB signaling pathway.

This guide serves as a foundational resource for researchers engaged in the study of 1β , 10β -Epoxydehydroleucodin. The provided spectroscopic data and experimental outlines are intended to facilitate its identification and support further investigation into its biological and pharmacological properties.



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